molecular formula C11H10Cl2N4O B213545 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B213545
M. Wt: 285.13 g/mol
InChI Key: RBNXQDAERUPJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CCPC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CCPC is a pyrazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and the modulation of gene expression. In cancer cells, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Inflammation is another area where 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied, and it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Finally, in neurological disorders, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development and progression of these disorders.
Biochemical and Physiological Effects
4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. Inflammation is another area where 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied, and it has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. Finally, in neurological disorders, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which leads to a reduction in neuronal damage.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for studying specific signaling pathways and gene expression. Additionally, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have low toxicity and good solubility, which makes it easy to work with in lab experiments. However, there are also some limitations to using 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments, including its relatively high cost and the complexity of the synthesis method.

Future Directions

There are several future directions for the study of 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, including its potential applications in other areas of cancer research, inflammation, and neurological disorders. Additionally, there is a need for further research into the mechanism of action of 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, as well as its potential side effects and toxicity. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, which would make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid and 2-chloro-3-pyridinecarboxaldehyde in the presence of sodium hydroxide. The resulting intermediate is then reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The final product is obtained through the reduction of the nitro group with tin(II) chloride.

Scientific Research Applications

4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and neurological disorders. In cancer research, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is another area where 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied, and it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Finally, in neurological disorders, 4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

4-chloro-N-(2-chloropyridin-3-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H10Cl2N4O/c1-6-8(12)9(16-17(6)2)11(18)15-7-4-3-5-14-10(7)13/h3-5H,1-2H3,(H,15,18)

InChI Key

RBNXQDAERUPJHB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(N=CC=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(N=CC=C2)Cl)Cl

Origin of Product

United States

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